(R)-1-Cyclopropyl-2,2-difluoroethan-1-amine hcl
CAS No.: 2089671-56-5
Cat. No.: VC5747490
Molecular Formula: C5H10ClF2N
Molecular Weight: 157.59
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2089671-56-5 |
|---|---|
| Molecular Formula | C5H10ClF2N |
| Molecular Weight | 157.59 |
| IUPAC Name | (1R)-1-cyclopropyl-2,2-difluoroethanamine;hydrochloride |
| Standard InChI | InChI=1S/C5H9F2N.ClH/c6-5(7)4(8)3-1-2-3;/h3-5H,1-2,8H2;1H/t4-;/m1./s1 |
| Standard InChI Key | QBVLWPRDOQTIIQ-PGMHMLKASA-N |
| SMILES | C1CC1C(C(F)F)N.Cl |
Introduction
(R)-1-Cyclopropyl-2,2-difluoroethan-1-amine hydrochloride is a fluorinated organic compound that belongs to the class of amines. It is characterized by its unique structural features, including a cyclopropyl group and two fluorine atoms, which contribute to its chemical properties and biological activity. This compound is of significant interest in both synthetic and medicinal chemistry due to its potential applications in drug development and organic synthesis.
Synthesis Methods
The synthesis of (R)-1-Cyclopropyl-2,2-difluoroethan-1-amine hydrochloride typically involves advanced organic chemistry techniques. Common approaches include the use of specific solvents and catalysts to enhance reaction yields and selectivity. For instance, solvents like dimethylacetamide and catalysts such as iron or ytterbium trifluoromethanesulfonate may be employed in the synthesis process.
Biological Applications
This compound is of interest in medicinal chemistry due to its potential as an inhibitor or modulator of specific enzymes or receptors. Its structural similarity to other bioactive compounds allows it to interact with biological targets, which is significant in various disease research contexts, including Alzheimer's disease.
Safety and Handling
(R)-1-Cyclopropyl-2,2-difluoroethan-1-amine hydrochloride is classified with hazard statements H315, H319, and H335, indicating it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Proper handling and storage procedures are essential to minimize risks associated with its use.
Safety Information Table
| Hazard Statement | Description |
|---|---|
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
| Signal Word | Warning |
| Precautionary Statements | P261, P280, P302+P352, P304+P340, P305+P351+P338 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume